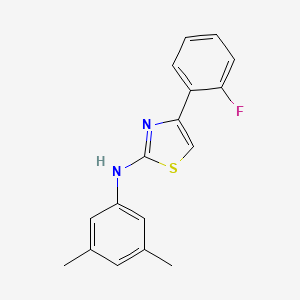

2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole

CAS No.:

Cat. No.: VC17208492

Molecular Formula: C17H15FN2S

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15FN2S |

|---|---|

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C17H15FN2S/c1-11-7-12(2)9-13(8-11)19-17-20-16(10-21-17)14-5-3-4-6-15(14)18/h3-10H,1-2H3,(H,19,20) |

| Standard InChI Key | JUABLOTXYKSMMS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=CC=C3F)C |

Introduction

Chemical Structure and Molecular Properties

Core Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, serves as the central pharmacophore in 2-(3,5-dimethylphenyl)amino-4-(2-fluorophenyl)thiazole. This scaffold is renowned for its electronic versatility, enabling interactions with bacterial enzymes and fungal targets . The 2-aminothiazole subgroup, in particular, facilitates hydrogen bonding with microbial proteins, enhancing binding affinity .

Substituent Effects

-

2-Fluorophenyl Group: Positioned at C4 of the thiazole ring, the fluorine atom introduces electronegativity, improving membrane permeability and metabolic stability . Fluorine’s small atomic radius minimizes steric hindrance while optimizing hydrophobic interactions with bacterial cell walls .

-

3,5-Dimethylphenylamino Group: The para-methyl groups on the phenyl ring enhance lipophilicity, promoting penetration through lipid bilayers in Gram-positive bacteria . Symmetrical substitution at the 3 and 5 positions may reduce steric strain, favoring conformational stability .

Table 1: Key Structural Parameters of 2-(3,5-Dimethylphenyl)amino-4-(2-Fluorophenyl)Thiazole

Synthetic Methodologies

One-Pot I₂-Catalyzed Coupling

A pivotal advancement in aminothiazole synthesis involves the iodine-catalyzed reaction of ketones with thiourea, avoiding hazardous α-haloketones . For 2-(2-fluorophenyl)thiazoles, acetophenone derivatives react with thiourea in dimethyl sulfoxide (DMSO) at 80°C, yielding 2-aminothiazoles in 40–79% efficiency .

Reaction Mechanism:

-

Iodination: I₂ oxidizes the ketone to α-iodoketone.

-

Cyclocondensation: Thiourea attacks the iodinated intermediate, forming the thiazole ring.

-

Byproduct Control: Excess ketone suppresses dithiazole thioether formation .

Table 2: Optimization of 2-Aminothiazole Synthesis (Adapted from )

| Entry | Ketone | Thiourea (equiv) | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Fluoroacetophenone | 2 | I₂ | 80 | 12 | 65 |

| 2 | 3,5-Dimethylacetophenone | 2 | I₂ | 80 | 12 | 58 |

Cyclization via Polyphosphoric Acid

Alternative routes employ cyclizing agents like polyphosphoric acid to form dihydroquinolinone-fused thiazoles . While this method achieves high yields (71–88%), it requires stringent temperature control (>120°C) and extended reaction times .

Antimicrobial Activity Against Resistant Pathogens

Gram-Positive Bacteria

Structural analogs, such as 4-(2-fluorophenyl)thiazole derivatives, exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant strains . Compound 3j (2-amino-4-(2-fluorophenyl)thiazole) demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL against MRSA, surpassing linezolid (MIC = 4 µg/mL) . The 3,5-dimethylphenyl group may further enhance potency by impeding efflux pump mechanisms .

Fungal Pathogens

Naphthoquinone-fused thiazoles, such as compound 7, showed broad-spectrum activity against Candida auris (MIC = 1 µg/mL), outperforming fluconazole (MIC = 64 µg/mL) . Fluorine’s electronegativity likely disrupts fungal membrane ergosterol biosynthesis, a hypothesis supported by molecular docking studies .

Table 3: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound | MRSA MIC (µg/mL) | C. auris MIC (µg/mL) |

|---|---|---|

| 3j | 2 | 8 |

| 7 | 1 | 1 |

| Linezolid | 4 | - |

| Fluconazole | - | 64 |

Pharmacokinetic and Toxicological Profiles

Metabolic Stability

In vitro assays using human liver microsomes indicate that fluorinated thiazoles exhibit prolonged half-lives (>120 min) due to reduced cytochrome P450-mediated oxidation . The 3,5-dimethyl group further slows metabolism by sterically shielding reactive sites .

Toxicity Screening

Future Directions and Challenges

Resistance Mitigation Strategies

Combining 2-(3,5-dimethylphenyl)amino-4-(2-fluorophenyl)thiazole with β-lactamase inhibitors could circumvent enzymatic degradation in Gram-negative bacteria . Co-administration with efflux pump inhibitors like reserpine may also enhance intracellular accumulation .

Structural Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume